

Protocol for assessing Factor B-IN-2 inhibition of C3 convertase

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Protocol for Assessing Factor B Inhibition of C3 Convertase

For Researchers, Scientists, and Drug Development Professionals

Introduction

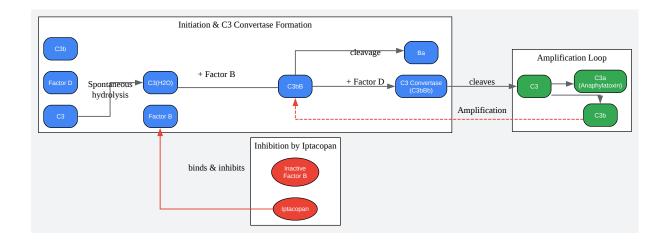
The complement system is a critical component of the innate immune system, playing a vital role in host defense against pathogens and in the clearance of immune complexes and apoptotic cells. The alternative pathway (AP) of the complement system provides a rapid and potent amplification loop for complement activation. A key enzyme in this pathway is the C3 convertase (C3bBb), which is formed by the association of C3b with Factor B, followed by cleavage of Factor B by Factor D. The resulting Bb fragment is a serine protease that constitutes the catalytic subunit of the C3 convertase, leading to the exponential cleavage of C3 and amplification of the complement cascade.[1]

Dysregulation of the alternative pathway is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases. Consequently, Factor B has emerged as a promising therapeutic target for the development of complement-inhibiting drugs.[2] Small molecule inhibitors of Factor B can effectively block the formation and/or activity of the C3 convertase, thereby dampening the inflammatory response.[3]



This application note provides detailed protocols for assessing the inhibitory activity of small molecule compounds against Factor B and the C3 convertase. The protocols described herein are essential for the screening and characterization of potential therapeutic agents targeting the alternative complement pathway. As a representative example, this document will refer to lptacopan (LNP023), a potent and selective oral inhibitor of Factor B.[4]

Signaling Pathway: Alternative Complement Activation

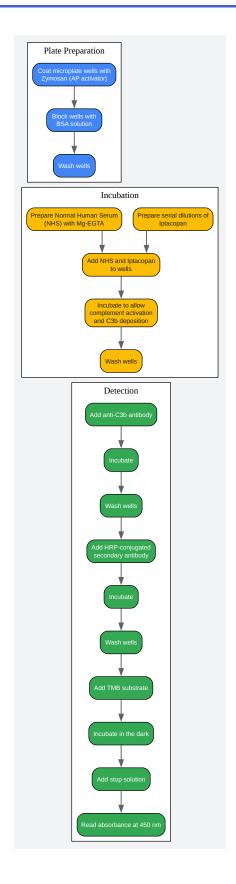


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Caption: Alternative complement pathway activation and inhibition by Iptacopan.

Experimental Workflow: C3b Deposition ELISA





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Caption: Workflow for C3b deposition ELISA to assess inhibitor activity.



Materials and Reagents

Reagent	Supplier	Catalog Number
Purified Human Factor B	Complement Technology	A133
Purified Human Factor D	Complement Technology	A135
Purified Human C3	Complement Technology	A113
Zymosan A	Sigma-Aldrich	Z4250
Normal Human Serum (NHS)	Complement Technology	A111
Rabbit Red Blood Cells (rRBCs)	Innovative Research	IRBRBC10ML
Gelatin Veronal Buffer (GVB++)	Boston BioProducts	IBB-300X
GVB-Mg-EGTA	Boston BioProducts	IBB-310
Anti-human C3b/iC3b Antibody	Bio-Rad	MCA2739
HRP-conjugated Goat anti- Mouse IgG	Jackson ImmunoResearch	115-035-003
TMB Substrate	SeraCare	5120-0076
Sulfuric Acid (98%)	Sigma-Aldrich	339741
Iptacopan (LNP023)	MedChemExpress	HY-114439
96-well microplates (flat- bottom)	Corning	3590

Experimental Protocols Alternative Pathway Hemolytic Assay

This assay measures the ability of a test compound to inhibit the lysis of rabbit red blood cells (rRBCs), which are sensitive to lysis by the human alternative complement pathway.

Protocol:



- Preparation of Rabbit Red Blood Cells (rRBCs):
 - Wash commercially available rRBCs three times with GVB++.
 - Resuspend the rRBC pellet to a final concentration of 2 x 108 cells/mL in GVB-Mg-EGTA.

Assay Setup:

- In a 96-well V-bottom plate, perform serial dilutions of the test compound (e.g., Iptacopan) in GVB-Mg-EGTA. Include a vehicle control (e.g., DMSO) and a positive control for inhibition (e.g., EDTA at 10 mM).
- \circ Add 50 μ L of diluted Normal Human Serum (NHS, final concentration 10%) to each well containing the test compound or controls.
- Incubate the plate for 15 minutes at room temperature to allow the inhibitor to interact with serum proteins.

Lysis Reaction:

- Add 50 μL of the prepared rRBC suspension to each well.
- Incubate the plate for 30 minutes at 37°C with gentle shaking.
- Measurement of Hemolysis:
 - Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact rRBCs.
 - Carefully transfer 80 μL of the supernatant to a new 96-well flat-bottom plate.
 - Measure the absorbance of the supernatant at 414 nm using a microplate reader. This absorbance is proportional to the amount of hemoglobin released.

Data Analysis:

Percent hemolysis is calculated using the following formula: % Hemolysis =
 [(Absorbance_sample - Absorbance_blank) / (Absorbance_100%_lysis Absorbance_blank)] * 100



- Absorbance blank: Supernatant from rRBCs incubated in buffer only.
- Absorbance_100%_lysis: Supernatant from rRBCs lysed with water.
- Plot the percent hemolysis against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

C3b Deposition ELISA

This ELISA-based assay quantifies the deposition of C3b on a surface that activates the alternative pathway, providing a direct measure of C3 convertase activity.

Protocol:

- Plate Coating:
 - \circ Coat the wells of a 96-well microplate with 100 μL of Zymosan A (1 mg/mL in PBS) overnight at 4°C.
 - Wash the wells three times with PBS containing 0.05% Tween-20 (PBST).
 - \circ Block the wells with 200 μ L of 1% BSA in PBS for 2 hours at room temperature.
 - Wash the wells three times with PBST.
- Complement Activation and Inhibition:
 - Prepare serial dilutions of the test compound (e.g., Iptacopan) in GVB-Mg-EGTA.
 - o In a separate plate, pre-incubate 50 μ L of diluted NHS (final concentration 2%) with 50 μ L of the diluted test compound for 15 minutes at room temperature.
 - Transfer 100 μL of the NHS/inhibitor mixture to the Zymosan-coated plate.
 - Incubate for 30 minutes at 37°C to allow for complement activation and C3b deposition.
 - · Wash the wells five times with PBST.
- Detection of C3b:



- $\circ~$ Add 100 μL of a primary antibody against human C3b/iC3b (diluted in 1% BSA/PBST) to each well.
- Incubate for 1 hour at 37°C.
- Wash the wells three times with PBST.
- Add 100 μL of an HRP-conjugated secondary antibody (diluted in 1% BSA/PBST) to each well.
- Incubate for 1 hour at 37°C.
- · Wash the wells five times with PBST.
- Signal Development and Measurement:
 - \circ Add 100 µL of TMB substrate to each well and incubate in the dark for 10-15 minutes.
 - Stop the reaction by adding 100 μL of 1 M sulfuric acid.
 - Read the absorbance at 450 nm using a microplate reader.
- Data Analysis:
 - Percent inhibition is calculated using the following formula: % Inhibition = [1 (Absorbance_sample / Absorbance_no_inhibitor)] * 100
 - Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation

The inhibitory activity of a Factor B inhibitor can be summarized in the following tables. The data presented for Iptacopan is representative and compiled from published literature.[1][5]

Table 1: In Vitro Inhibitory Activity of Iptacopan



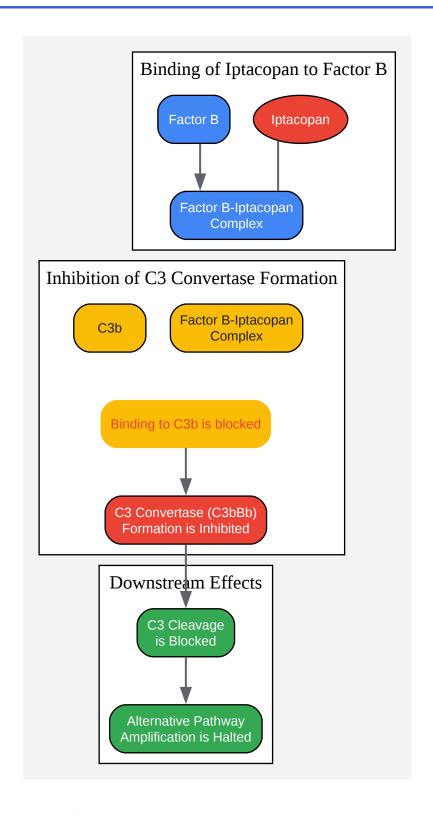
Assay	Endpoint	IC50 (μM)
Alternative Pathway Hemolytic Assay	Inhibition of rRBC lysis	~0.01
C3b Deposition ELISA	Inhibition of C3b deposition	~0.015

Table 2: Effect of Iptacopan on Complement Biomarkers (from clinical studies)

Biomarker	Effect
Plasma C3 levels	Normalization in a majority of patients[6]
Urine Protein-to-Creatinine Ratio (UPCR)	Significant reduction in patients with C3 glomerulopathy[5]

Mechanism of Action of Iptacopan





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Caption: Mechanism of action of Iptacopan in inhibiting C3 convertase.



Iptacopan is a small molecule that specifically and reversibly binds to the serine protease domain of Factor B.[7] This binding event prevents the interaction of Factor B with C3b, a critical step in the formation of the C3 convertase (C3bBb).[4] By inhibiting the formation of a functional C3 convertase, Iptacopan effectively blocks the central amplification loop of the alternative complement pathway.[1] This leads to a reduction in the generation of C3a and C3b, thereby mitigating the downstream inflammatory and cell-damaging effects of complement activation.[6]

Conclusion

The protocols outlined in this application note provide robust and reliable methods for assessing the inhibitory activity of small molecule compounds against Factor B and the C3 convertase of the alternative complement pathway. The alternative pathway hemolytic assay offers a functional measure of the entire AP cascade, while the C3b deposition ELISA provides a more direct assessment of C3 convertase activity. These assays are indispensable tools for the discovery and development of novel therapeutics, such as Iptacopan, for the treatment of complement-mediated diseases.

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